Sitaxentan

Catalog No.
S003621
CAS No.
184036-34-8
M.F
C18H15ClN2O6S2
M. Wt
454.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sitaxentan

CAS Number

184036-34-8

Product Name

Sitaxentan

IUPAC Name

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide

Molecular Formula

C18H15ClN2O6S2

Molecular Weight

454.9 g/mol

InChI

InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3

InChI Key

PHWXUGHIIBDVKD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2

Synonyms

N-(4-chloro-3-methyl-5-isoxazolyl)-2-((4,5-(methylenedioxy)-O-toly)acetyl)-3-thiophenesulfonamide, N-(4-chloro-3-methyl-5-isoxazolyl)-2-(3,4-(methylenedioxy)-6-methyl)phenylacetyl-3-thiophenesulfonamide, sitaxsentan, TBC 11251, TBC-11251, TBC11251

Canonical SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2

Description

The exact mass of the compound Sitaxentan is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of benzodioxoles in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

While Sitaxentan is not currently prescribed for many conditions, researchers have investigated its potential applications in various areas of scientific research. Here are some examples:

  • Pulmonary Arterial Hypertension (PAH)

    Sitaxentan was initially studied as a treatment for PAH, a condition that causes high blood pressure in the arteries that supply blood to the lungs. Some research suggests that Sitaxentan may improve exercise capacity and symptoms in people with PAH []. However, its use for PAH is not currently recommended due to the availability of more effective medications with a better safety profile [].

  • Heart Failure

    Researchers have explored whether Sitaxentan could improve outcomes in people with heart failure. Some studies have shown modest benefits in terms of reducing hospital admissions and improving exercise capacity []. However, larger trials did not find a significant mortality benefit, and Sitaxentan is not a recommended treatment for heart failure [].

  • Other Areas of Investigation

    Scientific research on Sitaxentan continues in other areas. For instance, researchers are investigating its potential role in kidney disease and pulmonary fibrosis [, ]. These areas of research are ongoing, and more data is needed to determine the effectiveness of Sitaxentan in these conditions.

Physical Description

Solid

XLogP3

3.7

UNII

J9QH779MEM

Drug Indication

Investigated for use/treatment in pulmonary hypertension, connective tissue diseases, hypertension, and congestive heart failure.

Pharmacology

Sitaxentan belongs to a class of drugs known as endothelin receptor antagonists (ERAs). Patients with PAH have elevated levels of endothelin, a potent blood vessel constrictor, in their plasma and lung tissue. Sitaxentan blocks the binding of endothelin to its receptors, thereby negating endothelin's deleterious effects.

MeSH Pharmacological Classification

Endothelin Receptor Antagonists

ATC Code

C - Cardiovascular system
C02 - Antihypertensives
C02K - Other antihypertensives
C02KX - Antihypertensives for pulmonary arterial hypertension
C02KX03 - Sitaxentan

Mechanism of Action

Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for ET-A than ET-B.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Endothelin
EDNRA [HSA:1909] [KO:K04197]

Other CAS

184036-34-8
210421-64-0

Wikipedia

Sitaxentan

Biological Half Life

10 hours

Dates

Modify: 2023-09-13
[1]. Kaehler, et al. Successful treatment of portopulmonary hypertension with the selective endothelin receptor antagonist Sitaxentan. Wien Klin Wochenschr. 2011 Apr;123(7-8):248-52. Epub 2011 Mar 31.

[2]. Chin M, Levy RD, Yoshida EM, Byrne MF.Sitaxsentan-induced acute severe hepatitis treated with glucocorticoid therapy.Can Respir J. 2012 Jan-Feb;19(1):e1-2.

[3]. Sandoval J, et al. STRIDE-4 investigators.Safety and efficacy of sitaxsentan 50 and 100 mg in patients with pulmonary arterial hypertension.Pulm Pharmacol Ther. 2012 Feb;25(1):33-9. Epub 2011 Nov 2.

[4]. Safdar Z. Effect of transition from sitaxsentan to ambrisentan in pulmonary arterial hypertension.Vasc Health Risk Manag. 2011;7:119-24. Epub 2011 Mar 2.

[5]. Rondelet B, et al. Sildenafil added to sitaxsentan in overcirculation-induced pulmonary arterial hypertension.Am J Physiol Heart Circ Physiol. 2010 Oct;299(4):H1118-23. Epub 2010 Aug 6.

Explore Compound Types